1,4,6,7-Tetrahydroindazol-5-one;hydrochloride

Description

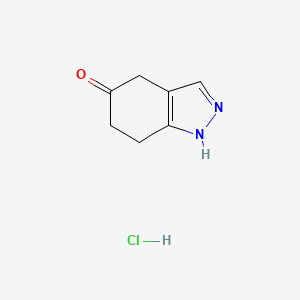

1,4,6,7-Tetrahydroindazol-5-one hydrochloride is a bicyclic heterocyclic compound featuring a fused indazole core partially saturated at the 1,4,6,7-positions, with a ketone group at the 5-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is inferred as C₇H₈ClN₂O (base: C₇H₇N₂O + HCl), with a molecular weight of ~174.61 g/mol. Derivatives of this scaffold are explored for bioactivity, including kinase inhibition and central nervous system modulation .

Properties

IUPAC Name |

1,4,6,7-tetrahydroindazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c10-6-1-2-7-5(3-6)4-8-9-7;/h4H,1-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAGOJXQJDWTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490406-10-3 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrahydroindazol-5-one;hydrochloride typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrahydroindazol-5-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indazole derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroindazole derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 1,4,6,7-tetrahydroindazol-5-one; hydrochloride is its potential as an anticancer agent. Research indicates that derivatives of indazole compounds can selectively target cancer cells by destabilizing microtubules and inducing apoptosis. For instance, certain indazole hydrazide compounds have shown promise in treating various cancers such as bladder, breast, and lung cancer by inhibiting integrin receptors that are crucial for tumor metastasis .

Case Study: Integrin Inhibition

A study highlighted the effectiveness of indazole hydrazide compounds in inhibiting the integrin alpha v beta 3 receptor. This receptor is known to play a role in tumor progression and metastasis. The compounds demonstrated improved tumor inhibition effects and safety profiles compared to existing treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies have synthesized novel derivatives of 1,4,6,7-tetrahydroindazole which exhibited significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicated that specific substitutions on the indazole ring enhanced antibacterial efficacy .

Research Findings

- Zone of Inhibition : The antibacterial activity was measured by the zone of inhibition method, where higher concentrations of the compound led to increased inhibition zones against selected microorganisms.

- Molecular Docking : Molecular docking studies suggested that these compounds interact effectively with bacterial targets, enhancing their potential as antimicrobial agents .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory potential of 1,4,6,7-tetrahydroindazol-5-one; hydrochloride. It has been observed to modulate inflammatory pathways and reduce cytokine secretion in vitro. This activity positions it as a candidate for developing new anti-inflammatory drugs .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of 1,4,6,7-tetrahydroindazol-5-one; hydrochloride involve interactions with various biological targets:

- Hsp90 Inhibition : The compound has been shown to interact with heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins .

- Cell Cycle Arrest : In non-small cell lung cancer (NSCLC) models, treatment with derivatives led to cell cycle arrest at different phases (G2/S), indicating its potential as a therapeutic agent in cancer treatment .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrahydroindazol-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences:

Pharmacological and Physicochemical Comparisons

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. The dihydrochloride analog () exhibits even greater solubility but may require adjusted dosing .

- Bioactivity : Derivatives with bulky substituents (e.g., spiro piperidine in ) show enhanced receptor selectivity, while fluorinated analogs () demonstrate improved metabolic stability and blood-brain barrier penetration .

- Functional Group Impact: Ketone vs. Amine: The ketone in the target compound may participate in hydrogen bonding with biological targets, whereas the amine in the dihydrochloride analog () could enhance ionic interactions . Benzimidazole vs.

Biological Activity

1,4,6,7-Tetrahydroindazol-5-one; hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial and anticancer activities, along with structure-activity relationship (SAR) insights and relevant case studies.

Chemical Structure and Properties

1,4,6,7-Tetrahydroindazol-5-one is characterized by its tetrahydroindazole core structure. This structural motif is known for its potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydroindazoles exhibit significant antibacterial properties. For instance, compounds synthesized from this scaffold have shown effective inhibition against various strains of bacteria.

Table 1: Antibacterial Activity of Tetrahydroindazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|---|

| 5A | Staphylococcus aureus | 18 | 50 |

| 5D | Bacillus subtilis | 20 | 40 |

| 5F | Escherichia coli | 22 | 30 |

| Control (Penicillin) | Various | 25 | 10 |

The data indicate that compounds such as 5D and 5F displayed excellent antibacterial activity with MIC values significantly lower than that of standard antibiotics like penicillin .

Anticancer Activity

The sigma-2 receptor has been implicated in various cancer types, making it a target for drug discovery. Compounds based on tetrahydroindazole have shown promising results in this area.

Case Study: Sigma-2 Receptor Ligands

A series of tetrahydroindazole derivatives were evaluated for their selectivity and potency against the sigma-2 receptor. One compound, designated 7t , exhibited a high binding affinity (pK_i = 7.8 M) specifically for sigma-2 while demonstrating low activity against sigma-1 receptors. This selectivity is crucial for minimizing side effects in therapeutic applications .

The mechanism by which tetrahydroindazole compounds exert their biological effects often involves interaction with specific receptors or enzymes. For example:

- Antibacterial Mechanism : The antibacterial activity has been linked to the ability of these compounds to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .

- Anticancer Mechanism : The interaction with sigma-2 receptors may influence cell proliferation and apoptosis pathways, providing a potential therapeutic route for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroindazoles is essential for optimizing their biological activity. Modifications at various positions on the indazole ring can enhance potency and selectivity:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,6,7-Tetrahydroindazol-5-one hydrochloride, and how are intermediates characterized?

- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions. For example, a multi-step approach may include:

Formation of the indazole core via cyclization of substituted cyclohexanone derivatives with hydrazine .

Hydrochloride salt formation using HCl in ethanol or methanol .

- Characterization : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ring structure and proton environments .

- HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity (>95% by area normalization) .

- Mass spectrometry (ESI-MS) for molecular weight confirmation (e.g., 138.17 g/mol for the free base) .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

- Purity Analysis :

- Reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve polar impurities .

- Thin-layer chromatography (TLC) on silica gel plates (e.g., Rf = 0.3–0.5 in ethyl acetate/hexane) for rapid screening .

- Impurity Profiling :

- LC-MS/MS to identify byproducts such as over-cyclized derivatives or residual hydrazine intermediates .

Advanced Research Inquiries

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- In Vitro Assays :

- Binding Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (e.g., KD values) for targets like monoamine oxidases or kinase enzymes .

- Enzyme Inhibition : Monitor activity via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase targets) .

Q. What considerations are critical when designing in vivo toxicity studies for this compound?

- Experimental Design :

- Dose Range : Start with 10–100 mg/kg (oral or IP) based on preliminary LD50 estimates from structural analogs .

- Endpoints : Monitor organ weight changes (liver, kidneys), serum biomarkers (ALT, creatinine), and histopathology .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Root Cause Analysis :

- Compound Integrity : Verify batch purity via LC-MS and elemental analysis (e.g., chloride content for hydrochloride salts) .

- Assay Conditions : Compare buffer pH, temperature, and co-factor concentrations across studies .

- Validation Strategies :

- Replicate experiments using orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Cross-validate with structurally related reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.